9-ベンジルアデニン

概要

説明

9-Benzyladenine is a bioactive chemical.

科学的研究の応用

1. 植物組織培養とシュートの増殖 9-ベンジルアデニン(BA)は、シュートの増殖を促進するために、植物組織培養において一般的に使用されています。 リンゴのシュート増殖では、BAが好ましいサイトカイニンとなっていますが、ベンジルアデニン-9-リボシド(BAR)やメタトポリンなどのヒドロキシル化BAアナログは、シュートの増殖を促進し、代替のサイトカイニンとして役立つ可能性があります .

2. ハイブリッドイネの種子品質の向上 種子発達中に外因性の6-ベンジルアデニン(6-BA)を施用したハイブリッドイネの種子品質に関する知識は限られています。 しかし、受粉後の6-BA処理は、種子の活力とその基底の調節機構に影響を与え、種子品質を向上させる可能性があることが研究で示されています .

3. インゲンマメの光合成形質と養分の同化 N-6-ベンジルアデニン(BA)の施用時期と量は、異なる季節におけるインゲンマメの光合成形質、養分の同化、収量に影響を与える可能性があります。 研究では、これらの影響を評価することで、作物の生産性向上のためのBA使用を最適化することを目的としています .

作用機序

Target of Action

9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of 9-Benzyladenine are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .

Mode of Action

9-Benzyladenine interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .

Biochemical Pathways

The biochemical pathways affected by 9-Benzyladenine are primarily related to cell division and growth. By acting as a cytokinin, 9-Benzyladenine influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .

Pharmacokinetics

The pharmacokinetics of 9-Benzyladenine involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 9-Benzyladenine is extensively N1-oxidised by animal hepatic microsomes .

Result of Action

The result of 9-Benzyladenine’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .

Action Environment

The action of 9-Benzyladenine can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .

生化学分析

Biochemical Properties

9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .

Cellular Effects

9-Benzyladenine has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .

Molecular Mechanism

At the molecular level, 9-Benzyladenine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .

Temporal Effects in Laboratory Settings

The effects of 9-Benzyladenine change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of 9-Benzyladenine shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .

Metabolic Pathways

9-Benzyladenine is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .

Transport and Distribution

The transport and distribution of 9-Benzyladenine within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of 9-Benzyladenine content from the basal to the apical segment .

Subcellular Localization

It is known that at least a part of cytokinin perception, which includes 9-Benzyladenine, occurs in the endoplasmic reticulum .

特性

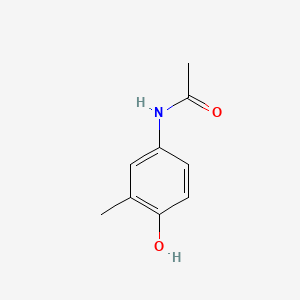

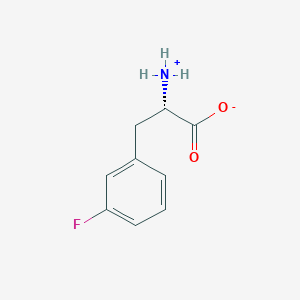

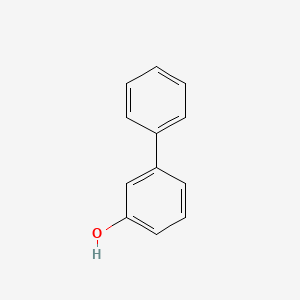

IUPAC Name |

9-benzylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHCSNNEUHXNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195371 | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4261-14-7 | |

| Record name | 9-(Phenylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)